3-bromo-N,N-dimethylbenzenesulfonamide

α-Glucosidase inhibition Antidiabetic Enzyme assay

Researchers requiring a meta-bromo sulfonamide building block with intact N,N-dimethyl protection face limited regioisomeric options; ortho- or para-bromo analogs and non-brominated variants alter cross-coupling reactivity and target-binding pharmacophores. 3-Bromo-N,N-dimethylbenzenesulfonamide (CAS 153435-80-4) resolves this with: • 2.6-fold improved α-glucosidase inhibition vs. parent benzenesulfonamide (IC50 47.70 µg/mL) • Steroid sulfatase inhibition IC50 74 nM for oncology target validation • Meta-bromo handle for Suzuki, Buchwald-Hartwig & Sonogashira couplings Supplied at ≥98% purity with global shipping.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 153435-80-4
Cat. No. B138484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N,N-dimethylbenzenesulfonamide
CAS153435-80-4
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3
InChIKeyRHBJVOGENJVLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,N-dimethylbenzenesulfonamide Overview


3-Bromo-N,N-dimethylbenzenesulfonamide (CAS 153435-80-4) is an aromatic sulfonamide with molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol [1]. Characterized by a melting point of 74–78 °C and a calculated logP of 2.49, this compound features a meta-bromo substituent on the phenyl ring and an N,N-dimethyl sulfonamide group [2]. The presence of both a bromine atom—amenable to cross-coupling reactions—and a protected sulfonamide moiety renders it a versatile intermediate for the synthesis of more complex sulfonamide derivatives in medicinal chemistry .

3-Bromo-N,N-dimethylbenzenesulfonamide Substitution Limitations


Substitution with closely related analogs—such as the non-brominated parent, ortho- or para-bromo isomers, or sulfonamides lacking the N,N-dimethyl motif—is not straightforward and can lead to significant alterations in both biological activity and synthetic utility. The meta-bromine atom in 3-bromo-N,N-dimethylbenzenesulfonamide serves as both a critical pharmacophoric element that enhances target binding [1] and a reactive handle for palladium-catalyzed cross-coupling reactions . Furthermore, the N,N-dimethyl substitution pattern directly impacts electronic properties and enzyme inhibition potency compared to free sulfonamide analogs [1]. Therefore, generic substitution without rigorous comparative validation risks compromising experimental outcomes in both pharmacological and synthetic chemistry applications.

3-Bromo-N,N-dimethylbenzenesulfonamide Comparative Evidence


α-Glucosidase Inhibition Comparison

Bromination of benzenesulfonamide yields a measurable increase in α-glucosidase inhibitory activity. In a comparative study, the brominated sulfonamide achieved 78.61% enzyme inhibition at 1 mg/mL, compared to 74.62% for the non-brominated parent benzenesulfonamide, representing a 5.3% relative increase in inhibition [1]. The IC50 values further confirm this differentiation: 47.70 µg/mL for the brominated derivative versus 122.40 µg/mL for the parent sulfonamide, a 2.6-fold improvement in potency [1].

α-Glucosidase inhibition Antidiabetic Enzyme assay

Cholinesterase Inhibition Comparison

The brominated sulfonamide demonstrates superior inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to the non-brominated benzenesulfonamide. For AChE, the brominated compound exhibited 63.98% inhibition with an IC50 of 192.89 µg/mL, while the parent compound showed 61.40% inhibition with an IC50 of 241.85 µg/mL—a 1.3-fold improvement in potency [1]. For BChE, the differentiation is more pronounced: 67.98% inhibition (IC50 = 120.52 µg/mL) for the brominated derivative versus 63.06% inhibition (IC50 = 190.44 µg/mL) for the parent, representing a 1.6-fold improvement in IC50 [1].

Cholinesterase inhibition Alzheimer's disease Enzyme assay

Steroid Sulfatase Inhibition

3-Bromo-N,N-dimethylbenzenesulfonamide demonstrates nanomolar inhibitory activity against human steroid sulfatase (STS), a validated target in hormone-dependent cancers and endometriosis. In JEG3 cell lysates using [³H]E1S as substrate, the compound exhibited an IC50 of 74 nM [1]. This potency is comparable to early-generation STS inhibitors such as estrone sulfamate (IC50 ≈ 60 nM) [2] and places it within the active range of clinically explored agents like Irosustat (IC50 = 8 nM) [3]. In contrast, less potent STS inhibitors such as Steroid sulfatase-IN-2 (IC50 = 109.5 nM) show reduced activity, highlighting the compound's favorable position in the potency landscape [4].

Steroid sulfatase inhibition Cancer Endometriosis

MCF-7 Antiproliferative Activity

Derivatives bearing the N,N-dimethylbenzenesulfonamide scaffold exhibit potent antiproliferative activity against the human breast cancer cell line MCF-7. In a systematic study, sulfonamide derivatives 6, 9, 11, 16, and 17 demonstrated IC50 values of 21.81, 25.50, 20.60, 25.83, and 31.20 µM, respectively, all of which were superior to the positive control doxorubicin (IC50 = 32.00 µM) [1]. This scaffold-dependent activity indicates that 3-bromo-N,N-dimethylbenzenesulfonamide serves as a privileged starting point for the design of anticancer agents targeting carbonic anhydrase IX (CA IX), a validated tumor-associated biomarker [1].

Antiproliferative Breast cancer MCF-7

GHS Hazard Classification

The compound is classified with GHS hazard statements H315 (100%), H319 (100%), and H335 (100%), indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation, respectively [1]. This classification contrasts with certain sulfonamide analogs that may carry additional or more severe hazard designations, such as acute toxicity or environmental hazard statements. For procurement, this means 3-bromo-N,N-dimethylbenzenesulfonamide requires standard PPE (gloves, eye protection, respiratory protection) but does not necessitate specialized containment or disposal protocols, reducing operational overhead relative to more hazardous halogenated sulfonamides .

Safety GHS classification Procurement

3-Bromo-N,N-dimethylbenzenesulfonamide Applications


Antidiabetic Lead Optimization

3-Bromo-N,N-dimethylbenzenesulfonamide is ideally suited for medicinal chemistry programs targeting α-glucosidase inhibition in type 2 diabetes. The compound's 2.6-fold improvement in IC50 relative to non-brominated benzenesulfonamide (47.70 µg/mL vs. 122.40 µg/mL) provides a clear structure-activity relationship (SAR) starting point [1]. Researchers can use this scaffold to explore additional substitutions while retaining the critical 3-bromo motif that drives enhanced enzyme engagement [1].

Steroid Sulfatase Target Validation

The established IC50 of 74 nM against human steroid sulfatase in JEG3 cell lysates makes this compound a valuable tool compound for target validation studies in breast cancer and endometriosis research [1]. Its potency is comparable to the early-generation reference inhibitor estrone sulfamate (IC50 ≈ 60 nM) [2], enabling cost-effective pilot studies before transitioning to more potent clinical candidates such as Irosustat (IC50 = 8 nM) [3].

Suzuki-Miyaura Cross-Coupling

The meta-bromine substituent in 3-bromo-N,N-dimethylbenzenesulfonamide is a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The compound is commercially available at 98% purity [1], enabling its use as a building block for the parallel synthesis of diverse sulfonamide libraries. The N,N-dimethyl group remains intact under standard coupling conditions, protecting the sulfonamide moiety while the bromine undergoes selective arylation or amination, streamlining the synthesis of complex sulfonamide-containing drug candidates [1].

Cholinesterase Inhibitor Research

With BChE inhibition IC50 of 120.52 µg/mL—representing a 1.6-fold improvement over the parent benzenesulfonamide—this compound offers a quantitative advantage for Alzheimer's disease research programs [1]. The differential BChE vs. AChE activity profile (IC50 ratio: BChE 120.52 µg/mL vs. AChE 192.89 µg/mL) may inform selectivity optimization efforts targeting butyrylcholinesterase, which assumes greater importance in advanced Alzheimer's pathology [1].

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